molecular formula C12H16N2O2 B8139323 (4aS,7S,7aR)-7-(pyridin-3-yloxy)octahydrocyclopenta[b][1,4]oxazine

(4aS,7S,7aR)-7-(pyridin-3-yloxy)octahydrocyclopenta[b][1,4]oxazine

Cat. No.: B8139323
M. Wt: 220.27 g/mol
InChI Key: SMKXHPBQNHDLGQ-SDDRHHMPSA-N
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Description

(4aS,7S,7aR)-7-(pyridin-3-yloxy)octahydrocyclopenta[b][1,4]oxazine is a complex organic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a pyridin-3-yloxy group attached to an octahydrocyclopenta[b][1,4]oxazine ring system. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it a subject of interest in stereoselective synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7S,7aR)-7-(pyridin-3-yloxy)octahydrocyclopenta[b][1,4]oxazine typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a dipolarophile reacts with a dipole to form the oxazine ring. For instance, the [4 + 2] cycloaddition of 1H-pyrrole-2,3-diones with dipoles generated from dimethyl acetylenedicarboxylate and pyridine can be used to synthesize related oxazine compounds .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to achieve high yields and purity This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions

Chemical Reactions Analysis

Types of Reactions

(4aS,7S,7aR)-7-(pyridin-3-yloxy)octahydrocyclopenta[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazine derivatives.

    Reduction: Reduction reactions can modify the oxazine ring or the pyridin-3-yloxy group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine N-oxides, while reduction could produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse oxazine derivatives.

Scientific Research Applications

(4aS,7S,7aR)-7-(pyridin-3-yloxy)octahydrocyclopenta[b][1,4]oxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying stereoselective reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its derivatives may have applications in materials science, such as in the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of (4aS,7S,7aR)-7-(pyridin-3-yloxy)octahydrocyclopenta[b][1,4]oxazine involves its interaction with specific molecular targets. The pyridin-3-yloxy group can participate in hydrogen bonding and π-π interactions, while the oxazine ring can engage in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,7S,7aR)-7-(pyridin-3-yloxy)octahydrocyclopenta[b][1,4]oxazine is unique due to its specific stereochemistry and the presence of the pyridin-3-yloxy group. This combination of features makes it a valuable compound for studying stereoselective reactions and exploring new chemical and biological applications.

Properties

IUPAC Name

(4aS,7S,7aR)-7-pyridin-3-yloxy-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-9(8-13-5-1)16-11-4-3-10-12(11)15-7-6-14-10/h1-2,5,8,10-12,14H,3-4,6-7H2/t10-,11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKXHPBQNHDLGQ-SDDRHHMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1NCCO2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]2[C@H]1NCCO2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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